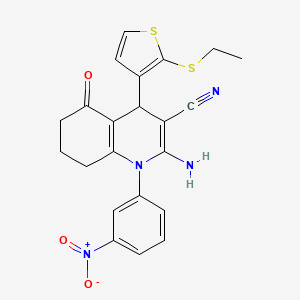![molecular formula C19H23N3O4S B11637371 1-[(4-Nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B11637371.png)
1-[(4-Nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 4-nitrobenzenesulfonyl group and a 3-phenylpropyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 4-nitrobenzenesulfonyl group and the 3-phenylpropyl group. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzene derivatives, and phenylpropyl halides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.
1-(4-CHLOROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE: Similar structure but with a chloro group instead of a nitro group.
1-(4-BROMOBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
1-(4-NITROBENZENESULFONYL)-4-(3-PHENYLPROPYL)PIPERAZINE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, making the compound versatile for various applications. Additionally, the combination of the nitrobenzenesulfonyl and phenylpropyl groups enhances its potential as a multifunctional reagent in scientific research.
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H23N3O4S/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2 |
InChI Key |
CMJDIUGAIQMYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11637293.png)
![3-[Hydroxy(diphenyl)methyl]-1-propyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637295.png)


![1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11637319.png)
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637327.png)
![Methyl 5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11637343.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637349.png)
![ethyl N-[(5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11637351.png)
![Ethyl 4-{4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}piperazine-1-carboxylate](/img/structure/B11637355.png)

![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11637359.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11637363.png)
![(2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11637382.png)
